molecular formula C10H14FNO B13258240 3-fluoro-N-(1-methoxypropan-2-yl)aniline

3-fluoro-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13258240
M. Wt: 183.22 g/mol
InChI Key: YODAVERZACRUGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-fluoro-N-(1-methoxypropan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aniline derivatives. It serves as a model compound for investigating the interactions of fluorinated anilines with biological targets .

Medicine: Its fluorine and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, improving their efficacy and safety .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers, coatings, and adhesives. Its unique chemical properties make it valuable for enhancing the performance of industrial products .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of biological targets. The methoxypropan-2-yl group can influence the compound’s binding affinity and selectivity for specific receptors or enzymes .

Comparison with Similar Compounds

  • 3-fluoro-N-(2-methoxyethyl)aniline
  • 3-fluoro-N-(1-methoxyethyl)aniline
  • 3-fluoro-N-(1-methoxypropyl)aniline

Comparison: Compared to similar compounds, 3-fluoro-N-(1-methoxypropan-2-yl)aniline is unique due to the specific positioning of the methoxypropan-2-yl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-fluoro-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H14FNO/c1-8(7-13-2)12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

YODAVERZACRUGR-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=CC=C1)F

Origin of Product

United States

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